molecular formula C10H11Li4N5O13P2S B14889070 Adenosine3-phosphate5-phosphosulfate,tetralithiumsalt

Adenosine3-phosphate5-phosphosulfate,tetralithiumsalt

Cat. No.: B14889070
M. Wt: 531.1 g/mol
InChI Key: JUHNOJQKKZSGSZ-KWIZKVQNSA-J
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Preparation Methods

Adenosine 3-phosphate 5-phosphosulfate, tetralithium salt is prepared enzymatically . The enzymatic preparation involves the use of specific enzymes that facilitate the formation of the compound under controlled conditions. The compound is typically stored at temperatures below -70°C to maintain its stability . Industrial production methods for this compound are not widely documented, but the enzymatic synthesis is the most common approach.

Chemical Reactions Analysis

Adenosine 3-phosphate 5-phosphosulfate, tetralithium salt undergoes various chemical reactions, primarily involving sulfotransferases . These reactions include:

    Sulfation: The compound acts as a sulfate donor in sulfation reactions, where it transfers a sulfate group to acceptor molecules.

    Hydrolysis: Under certain conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include water for hydrolysis and various acceptor molecules for sulfation . The major products formed from these reactions depend on the specific acceptor molecules involved.

Scientific Research Applications

Adenosine 3-phosphate 5-phosphosulfate, tetralithium salt has several scientific research applications, including:

Mechanism of Action

The mechanism of action of adenosine 3-phosphate 5-phosphosulfate, tetralithium salt involves its role as a sulfate donor . The compound interacts with sulfotransferases, transferring a sulfate group to acceptor molecules. This process is crucial for the sulfation of various biological molecules, including hormones, neurotransmitters, and drugs. The molecular targets and pathways involved in this process include the sulfotransferase enzymes and the acceptor molecules that receive the sulfate group .

Comparison with Similar Compounds

Adenosine 3-phosphate 5-phosphosulfate, tetralithium salt can be compared with other similar compounds, such as:

The uniqueness of adenosine 3-phosphate 5-phosphosulfate, tetralithium salt lies in its specific use as a sulfate donor for sulfotransferases and its stability under specific conditions .

Properties

Molecular Formula

C10H11Li4N5O13P2S

Molecular Weight

531.1 g/mol

IUPAC Name

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C10H15N5O13P2S.4Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;;;;/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1

InChI Key

JUHNOJQKKZSGSZ-KWIZKVQNSA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N

Origin of Product

United States

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